Diflorason

Übersicht

Beschreibung

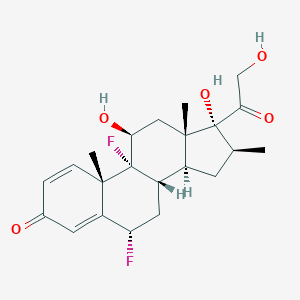

Diflorason ist ein starkes topisches Kortikosteroid, das zur Behandlung verschiedener entzündlicher Hauterkrankungen wie Erythem, Pruritus und Beschwerden eingesetzt wird . Es ist bekannt für seine entzündungshemmenden, antipruritischen und vasokonstriktiven Eigenschaften . Die chemische Formel für this compound lautet C22H28F2O5 und es ist üblicherweise in Form von Cremes und Salben erhältlich .

Wissenschaftliche Forschungsanwendungen

Diflorason hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um die Auswirkungen der Fluorierung auf die Steroidaktivität zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungspfade.

Industrie: In verschiedene topische Produkte für therapeutische Zwecke formuliert.

Wirkmechanismus

Diese Proteine kontrollieren die Biosynthese potenter Mediatoren der Entzündung wie Prostaglandine und Leukotriene, indem sie die Freisetzung ihres gemeinsamen Vorläufers, Arachidonsäure, hemmen . This compound entfaltet seine Wirkung, indem es Entzündungen, Juckreiz und Rötungen in den betroffenen Bereichen reduziert .

Wirkmechanismus

Target of Action

Diflorasone primarily targets phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation .

Mode of Action

It is postulated that diflorasone acts by inducing lipocortins . These proteins inhibit the release of arachidonic acid , a common precursor of potent mediators of inflammation .

Biochemical Pathways

Diflorasone affects the biochemical pathways involving prostaglandins and leukotrienes . By inhibiting the release of arachidonic acid, diflorasone controls the biosynthesis of these potent mediators of inflammation . This action results in the reduction of inflammation and associated symptoms.

Pharmacokinetics

Topically applied diflorasone can be absorbed through normal intact skin . The extent of percutaneous absorption of diflorasone is determined by many factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . Once absorbed through the skin, diflorasone is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is primarily metabolized in the liver and then excreted by the kidneys .

Result of Action

Diflorasone exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties . It provides relief from the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . The molecular and cellular effects of diflorasone’s action result in the reduction of erythema, pruritus, and discomfort associated with various inflammatory skin conditions .

Action Environment

The action, efficacy, and stability of diflorasone can be influenced by various environmental factors. For instance, occlusive dressings can substantially increase the percutaneous absorption of diflorasone . Moreover, inflammation and/or other disease processes in the skin can increase percutaneous absorption . Therefore, the condition of the skin and the method of application can significantly impact the action of diflorasone.

Biochemische Analyse

Biochemical Properties

Diflorasone acts as a corticosteroid hormone receptor agonist, exhibiting anti-inflammatory and immunosuppressive properties . It enters the cell by diffusion across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm . The name of the compound, Diflorasone, is central to its function and interactions within biochemical reactions.

Cellular Effects

Diflorasone has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, it is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . Diflorasone influences cell function by reducing inflammation and itching, and by constricting blood vessels .

Molecular Mechanism

The precise mechanism of the anti-inflammatory activity of Diflorasone, like other topical steroids, is uncertain. Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .

Temporal Effects in Laboratory Settings

It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved .

Dosage Effects in Animal Models

Corticosteroids are generally teratogenic in laboratory animals when administered systemically at relatively low dosage levels .

Metabolic Pathways

Once absorbed through the skin, Diflorasone is metabolized, primarily in the liver, and then excreted by the kidneys .

Transport and Distribution

Once absorbed through the skin, topical corticosteroids like Diflorasone are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Subcellular Localization

As a corticosteroid hormone receptor agonist, it is likely to be found in the cytoplasm where it binds to the glucocorticoid receptor .

Vorbereitungsmethoden

Der Syntheseweg umfasst typischerweise die Verwendung von Fluorierungsmitteln und spezifischen Reaktionsbedingungen, um das gewünschte fluorierte Steroid zu erhalten . Industrielle Produktionsmethoden beinhalten die Formulierung von Diflorasondiacetat in einer hydrophilen Cremebasis, die Propylenglykol, Stearinsäure, Polysorbat 60, Sorbitanmonostearat und andere Hilfsstoffe enthält .

Analyse Chemischer Reaktionen

Diflorason durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Fluoratome in this compound können unter bestimmten Bedingungen durch andere Halogene oder funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Fluorierungsmittel, Reduktionsmittel und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Diflorason wird mit anderen topischen Kortikosteroiden wie Clobetasol und Fluocinonid verglichen . Während alle diese Verbindungen entzündungshemmende Eigenschaften besitzen, ist this compound aufgrund seines spezifischen Fluorierungsmusters einzigartig, das seine Potenz und Wirksamkeit erhöht . Ähnliche Verbindungen sind:

Clobetasol: Ein sehr starkes Kortikosteroid, das bei schweren Hauterkrankungen eingesetzt wird.

Fluocinonid: Ein weiteres starkes Kortikosteroid, das bei entzündlichen Hauterkrankungen eingesetzt wird.

Diflorasons einzigartiges Fluorierungsmuster und seine hohe Potenz machen es zu einer wertvollen Option zur Behandlung von kortikosteroid-responsiven Dermatosen .

Eigenschaften

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXURHACBFYSXBI-XHIJKXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036185 | |

| Record name | Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.53e-02 g/L | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Diflorasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2557-49-5 | |

| Record name | Diflorasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflorasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflorasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diflorasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLORASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2DHJ9645W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Diflorasone Diacetate?

A1: Diflorasone Diacetate exerts its effects by mimicking the action of cortisol, a natural hormone produced by the adrenal glands. [] While the exact mechanism is complex, Diflorasone Diacetate is known to bind to intracellular glucocorticoid receptors. This binding leads to a cascade of downstream effects, including modulation of gene transcription and ultimately, suppression of the inflammatory and immune responses. [, ]

Q2: How does Diflorasone Diacetate's interaction with glucocorticoid receptors lead to reduced inflammation?

A2: The Diflorasone Diacetate-receptor complex primarily acts by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes. [, ] Additionally, it suppresses the migration of inflammatory cells to the site of inflammation, reducing swelling, redness, and other inflammatory symptoms. [, ]

Q3: What is the molecular formula and weight of Diflorasone Diacetate?

A3: Diflorasone Diacetate has the molecular formula C26H36F2O7 and a molecular weight of 494.56 g/mol. []

Q4: Is there any spectroscopic data available for Diflorasone Diacetate?

A4: While the provided abstracts do not detail specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are commonly employed to confirm the structure and purity of Diflorasone Diacetate. []

Q5: What is the percutaneous absorption rate of Diflorasone Diacetate in humans?

A5: Studies indicate that the percutaneous absorption of Diflorasone Diacetate in humans is relatively low, with approximately 1.1% of the applied dose being absorbed systemically. [] This low systemic absorption is favorable for minimizing the risk of systemic side effects.

Q6: How is Diflorasone Diacetate metabolized and excreted?

A6: While the provided research does not delve into specific metabolic pathways, Diflorasone Diacetate is primarily metabolized in the liver, like most corticosteroids. [, ] Excretion occurs mainly through the kidneys, with a smaller portion eliminated in feces. []

Q7: Does Diflorasone Diacetate accumulate in the skin?

A7: Yes, research indicates that Diflorasone Diacetate, like other corticosteroids, can accumulate in the stratum corneum, the outermost layer of the skin. [] This reservoir effect allows for a longer duration of action, enabling once-daily application for some formulations.

Q8: What skin conditions have been studied for treatment with Diflorasone Diacetate?

A8: Diflorasone Diacetate has been investigated in clinical trials for its efficacy in treating a variety of inflammatory skin conditions, including psoriasis [, , , , , , ], atopic dermatitis/eczema [, , , , ], and allergic contact dermatitis. [, ]

Q9: Has Diflorasone Diacetate demonstrated effectiveness in these studies?

A9: Yes, numerous studies have demonstrated the efficacy of Diflorasone Diacetate in treating various inflammatory skin conditions. It has shown comparable or superior efficacy to other topical corticosteroids like Betamethasone Valerate and Fluocinonide in clinical trials. [, , , ]

Q10: Are there any animal models used to study the efficacy of Diflorasone Diacetate?

A10: Yes, animal models, particularly mouse models, have been employed to investigate the effects of Diflorasone Diacetate. [, , , ] These models often involve inducing allergic contact dermatitis in mice and then evaluating the efficacy of Diflorasone Diacetate in reducing inflammation and modulating immune responses.

Q11: What are the potential local side effects of Diflorasone Diacetate?

A11: While generally well-tolerated, Diflorasone Diacetate, like other topical corticosteroids, can cause local side effects such as skin thinning (atrophy), telangiectasia (dilation of small blood vessels), and hypopigmentation (lightening of the skin). [, , ]

Q12: Can long-term use of Diflorasone Diacetate lead to systemic side effects?

A12: While systemic absorption is low, prolonged or excessive use of potent topical corticosteroids like Diflorasone Diacetate can potentially lead to systemic effects such as adrenal suppression. [, ]

Q13: How does the chemical structure of Diflorasone Diacetate contribute to its potency?

A13: The presence of fluorine atoms at specific positions on the Diflorasone Diacetate molecule is known to increase its potency compared to other corticosteroids. [, ] Additionally, the diacetate esterification enhances its lipophilicity, facilitating better penetration through the skin barrier. [, ]

Q14: What are some strategies employed to enhance the delivery and efficacy of Diflorasone Diacetate?

A14: Various formulation strategies have been explored to improve the delivery and efficacy of Diflorasone Diacetate. These include the use of specific vehicles like propylene glycol, which enhances penetration, [, , ] and the development of cream and ointment formulations that provide optimal drug release and skin retention. [, ]

Q15: What analytical techniques are used to quantify Diflorasone Diacetate in formulations?

A15: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for quantifying Diflorasone Diacetate in pharmaceutical formulations. [, ] This method allows for accurate and precise measurement of the drug concentration, ensuring quality control and consistency in manufacturing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)

![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)

![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)

![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)

![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)

![[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B527213.png)

![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)